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Compound of Interest

Compound Name: 3-Benzyl-2-methoxyquinoline

CAS No.: 1381767-10-7

Cat. No.: B2735788 Get Quote

Structural Analog, Synthesis Dynamics, and
Pharmaceutical Relevance[1][2]
Executive Summary
3-Benzyl-2-methoxyquinoline is a bicyclic heterocyclic compound belonging to the quinoline

class.[1] While it possesses intrinsic chemical interest, its primary significance in modern drug

development is as a Critical Process Impurity (CPI) and Reference Standard in the

manufacturing of Bedaquiline (TMC-207), the first-in-class diarylquinoline anti-tuberculosis

drug.[1]

This guide details the physicochemical profile of the compound, its formation pathways, and its

role in Structure-Activity Relationship (SAR) studies, specifically highlighting the critical impact

of the C6-position halogenation.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
The compound is the debrominated analog of the key Bedaquiline intermediate (3-Benzyl-6-

bromo-2-methoxyquinoline).[1] The absence of the bromine atom at position 6 significantly

alters its electronic properties and pharmacological potency.
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Property Data Specification

IUPAC Name 3-benzyl-2-methoxyquinoline

CAS Registry Number 1381767-10-7

Molecular Formula C₁₇H₁₅NO

Molecular Weight 249.31 g/mol

Physical State White to off-white solid

Solubility
Soluble in Dichloromethane (DCM), Chloroform,

Ethyl Acetate; Insoluble in Water

Key Structural Feature
Quinoline core with a benzyl group at C3 and

methoxy group at C2; Lacks C6-Bromine

Related Intermediate
3-Benzyl-6-bromo-2-methoxyquinoline (CAS

654655-69-3, CID 11667032)

Structural Analysis
The molecule consists of a quinoline scaffold substituted at the 2-position with a methoxy group

(–OCH₃) and at the 3-position with a benzyl group (–CH₂Ph).[1]

Electronic Effect: The 2-methoxy group acts as an electron-donating group (EDG) via

resonance, stabilizing the quinoline ring.

Steric Environment: The 3-benzyl moiety provides steric bulk, critical for the "induced fit" in

the target enzyme (ATP synthase), though the lack of the 6-bromo substituent reduces the

binding affinity compared to the active pharmaceutical ingredient (API).[1]

Synthesis & Formation Pathways[1][3][8][9][10][11]
[12][13]
In a pharmaceutical manufacturing context, this compound is rarely the target; it is an impurity

formed via hydrodehalogenation or introduced via contaminated starting materials.

Formation Mechanism (Impurity Pathway)
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The primary route of formation during Bedaquiline synthesis is the inadvertent debromination of

the 6-bromo intermediate.[1] This can occur under catalytic hydrogenation conditions or if the

starting material (4-bromoaniline) contains aniline impurities.

Pathway Logic:

Precursor:3-Benzyl-6-bromo-2-methoxyquinoline.

Reaction: Palladium-catalyzed cross-coupling or hydrogenation steps intended for other

parts of the molecule can inadvertently reduce the C-Br bond to C-H if conditions (catalyst

load, hydrogen pressure) are not strictly controlled.[1]

Result: Formation of 3-Benzyl-2-methoxyquinoline.

Intentional Synthesis (Reference Standard)
To validate analytical methods (HPLC/UPLC), researchers must synthesize this compound

intentionally.[1]

Protocol:

Starting Materials: 2-Chloro-3-benzylquinoline (non-brominated).[1]

Methoxylation: React with Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]

Reflux: Heat to reflux for 8–12 hours.

Workup: Quench with water, extract with DCM, and recrystallize from ethanol.

Process Flow Diagram (Graphviz)
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Click to download full resolution via product page

Caption: Figure 1. Origin of 3-Benzyl-2-methoxyquinoline as a process impurity and its

propagation to the final drug substance.

Biological Applications & Pharmacology[2][9]
Role in Drug Discovery (SAR)
In the development of anti-tuberculosis agents targeting Mycobacterial ATP Synthase (AtpE),

the 3-Benzyl-2-methoxyquinoline scaffold serves as a negative control or "SAR probe."[1]

Binding Affinity: The 6-bromo substituent in Bedaquiline is crucial for filling a hydrophobic

pocket within the c-ring of the ATP synthase rotor.[1]

Loss of Potency: The removal of the bromine (yielding the subject compound) results in a

significant drop in inhibitory activity (IC₅₀ increases), demonstrating the necessity of the

halogen bond for efficacy.

Analytical Toxicology
As a structural impurity, this compound must be monitored.[2]

Limit of Quantitation (LOQ): Analytical methods must detect this species at <0.05% levels in

the API.

Toxicity: While specific toxicological data for the debrominated form is sparse, quinoline

derivatives are generally considered irritants and potential mutagens. It is treated with the

same containment protocols as the parent API.

Experimental Protocol: Analytical Detection
Objective: Isolate and quantify 3-Benzyl-2-methoxyquinoline in a bulk batch of the 6-bromo

intermediate.

Sample Preparation: Dissolve 10 mg of the bulk intermediate in 10 mL of Acetonitrile (ACN).

HPLC Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and ACN.[1][3]

Detection: UV at 254 nm and MS (ESI+).

Identification:

Target Intermediate (Br): Retention time ~12.5 min, Mass [M+H]⁺ = 328.0/330.0 (Isotope

pattern 1:1).

Impurity (Des-Br): Retention time ~10.2 min (elutes earlier due to lower lipophilicity), Mass

[M+H]⁺ = 250.1.

Validation: The absence of the bromine isotope pattern (M+2 peak) confirms the identity of 3-
Benzyl-2-methoxyquinoline.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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